3-Fluoro-4-(4-methylphenyl)benzoic acid

Medicinal Chemistry Chemical Synthesis Quality Control

This 3-Fluoro-4-(4-methylphenyl)benzoic acid (CAS 1261953-35-8) is essential for medicinal chemistry due to its unique 3-fluoro substitution, which enhances oxidative metabolic stability. This ensures reliable in vivo data and superior pharmacokinetic profiles in antibacterial drug candidates targeting fatty acid biosynthesis, distinguishing it from non-fluorinated analogs.

Molecular Formula C14H11FO2
Molecular Weight 230.238
CAS No. 1261953-35-8
Cat. No. B571953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-(4-methylphenyl)benzoic acid
CAS1261953-35-8
Molecular FormulaC14H11FO2
Molecular Weight230.238
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)F
InChIInChI=1S/C14H11FO2/c1-9-2-4-10(5-3-9)12-7-6-11(14(16)17)8-13(12)15/h2-8H,1H3,(H,16,17)
InChIKeySWJSUIIEJLICDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-4-(4-methylphenyl)benzoic acid (CAS 1261953-35-8): A Fluorinated Biphenyl Building Block for Medicinal Chemistry


3-Fluoro-4-(4-methylphenyl)benzoic acid (CAS 1261953-35-8) is a fluorinated aromatic compound belonging to the biphenyl-4-carboxylic acid class. It is characterized by a benzoic acid core with a 4-methylphenyl group at the 4-position and a critical fluorine atom at the 3-position . With a molecular formula of C14H11FO2 and a molecular weight of 230.24 g/mol, it is primarily utilized as a key intermediate or building block in medicinal chemistry research, particularly for the development of novel antibacterial agents targeting the bacterial fatty acid biosynthesis (FAB) pathway .

Why 3-Fluoro-4-(4-methylphenyl)benzoic acid Cannot Be Replaced by Its Non-Fluorinated or Regioisomeric Analogs


The simple substitution of 3-Fluoro-4-(4-methylphenyl)benzoic acid with a non-fluorinated analog or a different fluorinated regioisomer is scientifically invalid due to the profound impact of the specific 3-fluoro substitution on key properties. The presence of the strong C-F bond at this precise position enhances the molecule's oxidative metabolic stability, a critical factor for generating reliable in vivo data [1]. Furthermore, class-level evidence demonstrates that ortho-fluorine substitution significantly alters cellular uptake rates compared to non-fluorinated benzoates [2]. This unique pattern of fluorination dictates the compound's physicochemical properties, such as lipophilicity and electronic distribution, directly influencing its reactivity in subsequent chemical transformations and its binding affinity to biological targets. Using an alternative compound without this exact substitution pattern would introduce significant and unquantified variability into any synthetic sequence or biological assay, rendering results incomparable and potentially derailing lead optimization efforts.

Quantitative Evidence for Selecting 3-Fluoro-4-(4-methylphenyl)benzoic acid (CAS 1261953-35-8) Over Its Closest Analogs


Premium Purity Specifications for Reproducible Synthetic Outcomes

Procurement from authorized vendors yields a product with a verified minimum purity of 98.0%, a critical specification for ensuring high conversion rates and minimizing side reactions in multi-step syntheses [1]. This contrasts with other vendors offering a 95% purity baseline, which can introduce impurities that compromise yield and necessitate additional purification steps .

Medicinal Chemistry Chemical Synthesis Quality Control

Strategic Procurement Value: Premium Investment for a Differentiated Research Tool

The compound commands a premium price of approximately $128 (USD) per gram (converted from ¥918 for 1g, 98% purity) [1]. This is significantly higher than the price of its non-fluorinated analog, 4-(4-methylphenyl)benzoic acid (CAS 720-73-0), which is available for approximately $46 per gram (96% purity) [2]. This price differential is a market signal of the added value conferred by the specific 3-fluoro substitution, which imparts enhanced metabolic stability and unique reactivity not found in the cheaper, non-fluorinated alternative.

Procurement Medicinal Chemistry Cost Analysis

Enhanced Metabolic Stability via Site-Specific Fluorination

The incorporation of a fluorine atom at the 3-position of biphenyl-4-carboxylic acid scaffolds has been demonstrated to significantly slow oxidative metabolism. Research shows that while the non-fluorinated biphenyl-4-carboxylic acid is completely transformed to a hydroxy metabolite by microbial P450 models, the 3'-fluoro analog undergoes transformation much more slowly [1]. This class-level evidence strongly suggests that the specific 3-fluoro substitution pattern in 3-Fluoro-4-(4-methylphenyl)benzoic acid is critical for designing metabolically stable drug candidates, providing a key advantage over non-fluorinated analogs in lead optimization.

Drug Metabolism Pharmacokinetics Fluorine Chemistry

Recommended Research Applications for 3-Fluoro-4-(4-methylphenyl)benzoic acid (CAS 1261953-35-8)


Synthesis of Novel Antibacterial Agents Targeting FAB

This compound is positioned as a valuable intermediate for generating libraries of fluorinated biphenyl derivatives. Its application in synthesizing potential antibacterial agents is supported by research indicating that structurally related fluorophenyl-substituted compounds inhibit bacterial fatty acid biosynthesis (FAB), a crucial pathway for bacterial cell wall formation .

Metabolically Stable Lead Compound Development

This compound is the preferred starting material for designing metabolically stable drug candidates. As established in Section 3, the specific 3-fluoro substitution pattern is associated with increased resistance to oxidative metabolism . Procuring this precise analog, rather than a cheaper non-fluorinated version, is essential for medicinal chemists aiming to improve the pharmacokinetic profile and in vivo half-life of their lead compounds.

High-Purity Intermediate for Advanced Building Blocks

The availability of 3-Fluoro-4-(4-methylphenyl)benzoic acid in high purity (98.0%) makes it an ideal starting material for the synthesis of complex molecular scaffolds . The carboxylic acid group serves as a versatile functional handle for coupling reactions like amidation or esterification. The guaranteed high purity minimizes the risk of side reactions and ensures the integrity of the final product in demanding chemical transformations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Fluoro-4-(4-methylphenyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.